molecular formula C15H12Cl2N2O3S B6663003 1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid

1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid

Cat. No.: B6663003
M. Wt: 371.2 g/mol
InChI Key: VDVSIURBIIAFFB-UHFFFAOYSA-N
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Description

1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring, a thiazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which is then functionalized with a dichlorophenyl group. The cyclopropane ring is introduced through a cyclopropanation reaction. The final step involves the acylation of the thiazole derivative with the cyclopropane carboxylic acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, a thiazole ring, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

1-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c16-8-1-2-10(11(17)5-8)13-18-9(7-23-13)6-12(20)19-15(3-4-15)14(21)22/h1-2,5,7H,3-4,6H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVSIURBIIAFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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